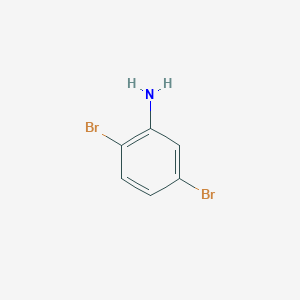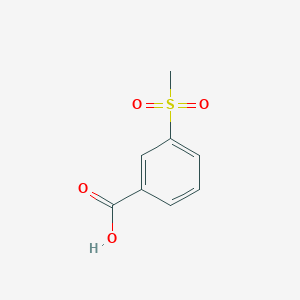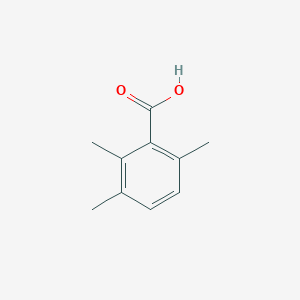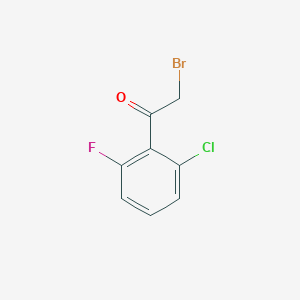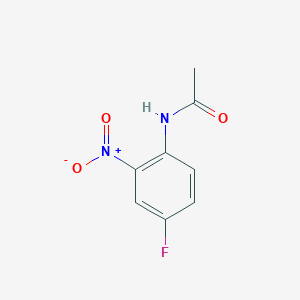
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate
概要
説明
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate (TCEIC) is a chemical compound that has been widely used in scientific research due to its unique properties. TCEIC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
作用機序
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic activity in the nervous system, leading to various physiological and biochemical effects.
生化学的および生理学的効果
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to an increase in cholinergic activity. This has been associated with improvements in cognitive function, such as memory and attention. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has some limitations. It is toxic and can cause adverse effects in high doses. It also has a short half-life, requiring frequent dosing in experiments.
将来の方向性
There are several future directions for research on 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. One area of research is the development of new acetylcholinesterase inhibitors based on the structure of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. Another area of research is the investigation of the neuroprotective effects of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate and its potential use in the treatment of neurodegenerative diseases. Additionally, the role of acetylcholine in the immune system and its potential modulation by 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is an area of interest for future research.
Conclusion
In conclusion, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has shown promise as a tool for studying the role of acetylcholine in the nervous system and as a potential therapeutic agent for neurodegenerative diseases.
科学的研究の応用
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been widely used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in the nervous system and its effects on behavior and cognition. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been used to study the mechanism of action of other acetylcholinesterase inhibitors, such as organophosphates and carbamates.
特性
CAS番号 |
264600-44-4 |
|---|---|
製品名 |
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate |
分子式 |
C6H5Cl3N2O3 |
分子量 |
259.5 g/mol |
IUPAC名 |
2,2,2-trichloroethyl N-(1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H5Cl3N2O3/c7-6(8,9)3-13-5(12)10-4-1-2-14-11-4/h1-2H,3H2,(H,10,11,12) |
InChIキー |
ULMNNJWATZVKCZ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
正規SMILES |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

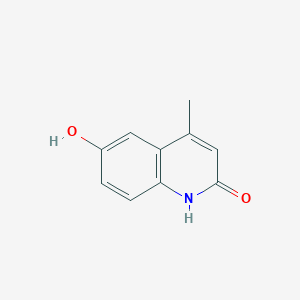
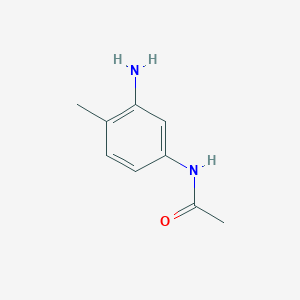
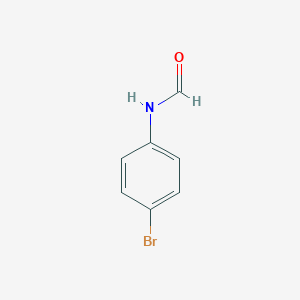
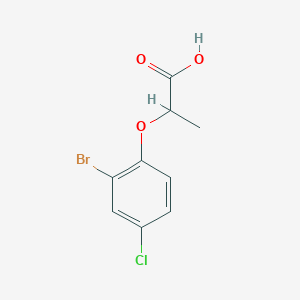
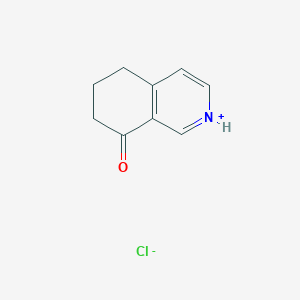
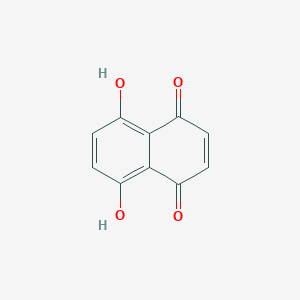
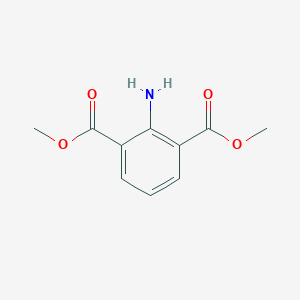
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

